![molecular formula C31H27Cl2N3O4 B11519257 1-[5-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11519257.png)
1-[5-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
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Overview
Description
1-[5-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is a complex organic compound characterized by the presence of multiple aromatic rings and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include chlorobenzyl chloride, methoxybenzene, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-[5-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
1-[5-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[5-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The triazole moiety may play a key role in binding to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole: Similar in structure but lacks the ethanone group.
4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazole: Similar but with different substituents on the triazole ring.
1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole: Similar but with different aromatic substituents.
Uniqueness
1-[5-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is unique due to its specific combination of aromatic rings and the triazole moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H27Cl2N3O4 |
---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-4-(4-methoxyphenyl)-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C31H27Cl2N3O4/c1-20(37)30-34-36(26-11-9-24(33)10-12-26)31(35(30)25-13-15-27(38-2)16-14-25)22-6-17-28(29(18-22)39-3)40-19-21-4-7-23(32)8-5-21/h4-18,31H,19H2,1-3H3 |
InChI Key |
VDQZVFJIPKZOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(N1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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